3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
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Overview
Description
3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid: is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a methoxyphenyl group attached to an isochromene core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be achieved through the cyclization of ortho-hydroxyaryl aldehydes with appropriate reagents. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Cyclization Reaction: The initial step involves the cyclization of ortho-hydroxyaryl aldehydes in the presence of acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Substitution Reaction: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isochromene ring, converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid has shown potential as an anti-inflammatory and antioxidant agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Studies have indicated its efficacy in modulating certain biochemical pathways, which could be beneficial in treating diseases like cancer and neurodegenerative disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its derivatives are valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
- 3-(3-Hydroxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
- 3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-acetic acid
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-21-11-6-4-5-10(9-11)15-14(16(18)19)12-7-2-3-8-13(12)17(20)22-15/h2-9,14-15H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLUJXUFZVVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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